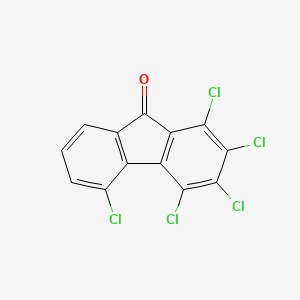![molecular formula C9H20N8 B14364911 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of hydrazine and guanidine functional groups, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a guanidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in halogenated compounds or other substituted derivatives.
科学的研究の応用
2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Guanidine derivatives: Compounds with similar guanidine functional groups.
Uniqueness
What sets 2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine apart from similar compounds is its combination of both hydrazine and guanidine groups, which imparts unique reactivity and potential applications. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets.
特性
分子式 |
C9H20N8 |
|---|---|
分子量 |
240.31 g/mol |
IUPAC名 |
2-[1-(diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C9H20N8/c1-2-3-4-5-7(15-17-9(12)13)6-14-16-8(10)11/h6H,2-5H2,1H3,(H4,10,11,16)(H4,12,13,17) |
InChIキー |
ZRFNEIDBKUEGMD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=NN=C(N)N)C=NN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


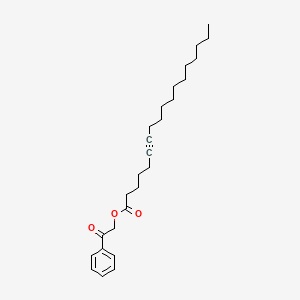
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
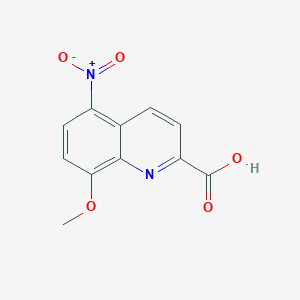
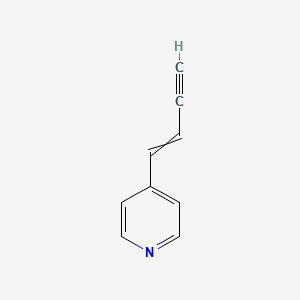

![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
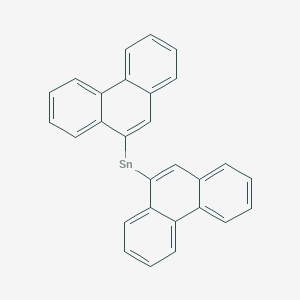
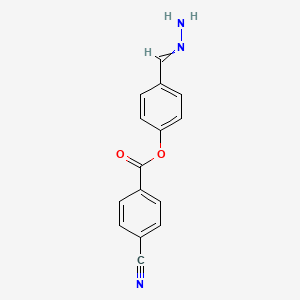
![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
